Val-Arg
Overview
Description
Valine-Arginine, commonly referred to as Val-Arg, is a dipeptide composed of the amino acids valine and arginine Dipeptides like this compound are formed when two amino acids are linked by a single peptide bond Valine is a non-polar, aliphatic amino acid, while arginine is a polar, basic amino acid
Scientific Research Applications
Val-Arg has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide chemistry studies.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, including its role in wound healing and immune modulation.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
Target of Action
The primary target of the Val-Arg compound is plasminogen , a protein that is converted into plasmin . Plasmin is a proteolytic enzyme that degrades the fibrin matrix of blood clots, thereby exerting its thrombolytic action .
Mode of Action
This compound interacts with its target, plasminogen, by cleaving the Arg/Val bond to form plasmin . This interaction leads to the degradation of blood clots, which is crucial in the management of conditions such as myocardial infarction .
Biochemical Pathways
The action of this compound affects the fibrinolytic pathway . By converting plasminogen into plasmin, this compound promotes the degradation of the fibrin matrix of thrombi . This process is essential in the dissolution of formed blood clots, thereby preventing or treating thrombotic conditions.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the dissolution of blood clots. By cleaving the Arg/Val bond in plasminogen to form plasmin, this compound facilitates the degradation of the fibrin matrix of thrombi . This action helps eliminate blood clots or arterial blockages that can cause conditions like myocardial infarction .
Biochemical Analysis
Biochemical Properties
Val-Arg interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the regulation of peroxisome proliferator-activated receptor (PPAR) α activity . This interaction suggests that H-Val-Arg-OH may play a role in lipid metabolism and inflammation, as PPARα is known to regulate these processes .
Cellular Effects
H-Val-Arg-OH can influence cell function in several ways. For instance, it has been shown to induce cellular fatty acid uptake and reduce intracellular triglyceride accumulation in lipid-loaded hepatocytes . This suggests that H-Val-Arg-OH may have a role in regulating lipid metabolism at the cellular level.
Molecular Mechanism
The molecular mechanism of H-Val-Arg-OH involves its interaction with PPARα. It has been shown to dose-dependently induce PPARα transactivation . This interaction leads to changes in gene expression, which in turn influence cellular processes such as fatty acid oxidation .
Dosage Effects in Animal Models
While specific studies on the dosage effects of H-Val-Arg-OH in animal models are limited, it is known that animals can tolerate large amounts of supplemental arginine, one of the components of H-Val-Arg-OH
Metabolic Pathways
H-Val-Arg-OH is involved in the arginine and valine metabolic pathways . Arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule, while valine is an essential amino acid involved in protein synthesis and glucose production .
Transport and Distribution
It is known that dipeptides like H-Val-Arg-OH can be absorbed by the intestinal epithelium and delivered to circulation , suggesting that it can be distributed throughout the body.
Subcellular Localization
Given its role in PPARα activation, it is likely that it interacts with this receptor in the nucleus, where PPARα is known to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Val-Arg can be synthesized through standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes the following steps:
Activation: The carboxyl group of valine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated valine is then coupled to the amino group of arginine, forming the peptide bond.
Deprotection: Protective groups on the amino acids are removed to yield the final dipeptide.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Val-Arg can undergo various chemical reactions, including:
Oxidation: The guanidinium group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.
Reduction: Reduction reactions can target the peptide bond or the side chains of the amino acids.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids can be used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can produce citrulline, while reduction can yield simpler amines.
Comparison with Similar Compounds
Val-Arg can be compared with other dipeptides such as Val-Cit, Val-Lys, and Val-Ala. Each of these compounds has unique properties based on the amino acids involved:
Val-Cit: Contains citrulline, which is involved in the urea cycle and has different biochemical properties compared to arginine.
Val-Lys: Contains lysine, another basic amino acid, but with different side chain reactivity.
Val-Ala: Contains alanine, a non-polar amino acid, resulting in different hydrophobic interactions.
This compound stands out due to the presence of arginine, which imparts unique basicity and reactivity, making it suitable for specific biochemical and therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5O3/c1-6(2)8(12)9(17)16-7(10(18)19)4-3-5-15-11(13)14/h6-8H,3-5,12H2,1-2H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIDRSSEHFLGSD-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317778 | |
Record name | Valylarginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37682-75-0 | |
Record name | Valylarginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37682-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valylarginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valylarginine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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